molecular formula C11H21NO3 B1403441 tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 1339022-10-4

tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No. B1403441
M. Wt: 215.29 g/mol
InChI Key: VTUUHTGTUIJRSA-NSHDSACASA-N
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Description

“tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate” is a derivative of pyrrolidine . It features a tert-butyl group and a hydroxymethyl group. The tert-butyl group is commonly used as a protecting group for carboxylic acids, and the hydroxymethyl functionality can serve as a versatile handle for further chemical modifications.


Synthesis Analysis

The synthesis of tert-butyl pyrrolidine-1-carboxylate derivatives typically involves multi-step reactions starting from various pyrrolidine precursors. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .


Molecular Structure Analysis

The molecular structures of tert-butyl pyrrolidine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of pyrrolidine derivatives in catalysis. The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions .


Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate” is 216.28 g/mol . The InChI Key is BCPPNDHZUPIXJM-UHFFFAOYSA-N . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .

Scientific Research Applications

Chemical Reaction Mechanisms

  • The compound exhibits unique reactivity, as showcased in research where the vinylfluoro group acted as an acetonyl cation equivalent under certain conditions. This reveals the compound's potential in innovative reaction pathways and molecular transformations (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
  • An interesting N→O tert-butyloxycarbonyl (Boc) migration involving the compound was reported, highlighting its role in intricate chemical mechanisms that involve unusual cyclic transition states (Xue & Silverman, 2010).

Chemical Synthesis and Applications

  • The compound has been employed in the synthesis of 4-fluoropyrrolidine derivatives, showcasing its role in the production of intermediates for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUHTGTUIJRSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

CAS RN

1339022-10-4
Record name (2S)-1-Boc-2-methylpyrrolidine-2-methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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